molecular formula C20H26N4O2 B6422723 N-butyl-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1015543-62-0

N-butyl-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B6422723
CAS RN: 1015543-62-0
M. Wt: 354.4 g/mol
InChI Key: ATWFEOKEMBMASX-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[1,5-a]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the dimethoxyphenyl group could impact the compound’s solubility and reactivity .

Mechanism of Action

N-butyl-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has been found to inhibit tyrosine hydroxylase, which is responsible for the biosynthesis of catecholamines. It does this by binding to the active site of the enzyme and blocking its activity. This inhibition of tyrosine hydroxylase activity results in a decrease in the production of catecholamines, which can have a variety of effects on the body.
Biochemical and Physiological Effects
The inhibition of tyrosine hydroxylase by this compound can have a variety of effects on the body. It can lead to a decrease in the production of catecholamines, which can have an effect on the body’s response to stress, as well as on the body’s ability to regulate mood and energy levels. In addition, this compound has been found to possess anti-inflammatory and anti-cancer properties, which may be due to its ability to inhibit tyrosine hydroxylase.

Advantages and Limitations for Lab Experiments

One advantage of using N-butyl-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments is that it is a relatively simple compound to synthesize. In addition, it is a potent inhibitor of tyrosine hydroxylase, making it useful for studying the role of this enzyme in catecholamine biosynthesis. However, there are some limitations to using this compound in lab experiments. For example, it is not very stable in solution and has a short half-life.

Future Directions

There are a variety of potential future directions for research involving N-butyl-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine. These include further investigation of its potential as an inhibitor of tyrosine hydroxylase, as well as its potential anti-inflammatory and anti-cancer properties. Additionally, research could be done to develop more stable forms of this compound that could be used in lab experiments. Other potential future directions include studying the effects of this compound on other enzymes and pathways, as well as investigating its potential applications in medicine.

Synthesis Methods

N-butyl-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can be synthesized through a multi-step process starting with the reaction of 2,3-dimethoxybenzaldehyde and butyl isocyanide in the presence of a base. This forms the intermediate N-butyl-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazole. This intermediate is then reacted with pyrimidine-7-amine, forming the desired this compound.

Scientific Research Applications

N-butyl-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has been studied for its potential to act as an inhibitor of tyrosine hydroxylase, an enzyme involved in the biosynthesis of catecholamines. It has also been studied for its anti-inflammatory and anti-cancer properties. This compound has been used to investigate the role of tyrosine hydroxylase in the regulation of catecholamine biosynthesis, as well as in the study of the mechanisms of action of anti-inflammatory and anti-cancer drugs.

Safety and Hazards

Without specific toxicity studies, it’s hard to provide detailed safety and hazard information. As with all chemicals, this compound should be handled with appropriate safety precautions .

properties

IUPAC Name

N-butyl-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-6-7-10-21-18-11-13(2)22-20-14(3)19(23-24(18)20)15-8-9-16(25-4)17(12-15)26-5/h8-9,11-12,21H,6-7,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWFEOKEMBMASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC(=NC2=C(C(=NN12)C3=CC(=C(C=C3)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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